molecular formula C23H31BrN2O B12717059 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide CAS No. 114281-40-2

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide

Cat. No.: B12717059
CAS No.: 114281-40-2
M. Wt: 431.4 g/mol
InChI Key: BHEDJDOZVWXNQT-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide is a quaternary ammonium compound characterized by a piperidinium core substituted with a 3-carbamoyl-3,3-diphenylpropyl chain and an ethyl group.

Properties

CAS No.

114281-40-2

Molecular Formula

C23H31BrN2O

Molecular Weight

431.4 g/mol

IUPAC Name

4-(1-ethylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide

InChI

InChI=1S/C23H30N2O.BrH/c1-2-25(17-10-5-11-18-25)19-16-23(22(24)26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H-,24,26);1H

InChI Key

BHEDJDOZVWXNQT-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with ethylpiperidine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide involves its interaction with cholinergic receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and other cholinergic effects. This interaction primarily affects the parasympathetic nervous system .

Comparison with Similar Compounds

Key Structural Features

  • Molecular Formula : Likely C23H31BrN2O (inferred from Fenpiverinium bromide’s formula, C22H29BrN2O, with substitution of methyl to ethyl) .
  • Functional Groups :
    • A piperidinium ring with a quaternary nitrogen.
    • A 3,3-diphenylpropyl chain with a carbamoyl (-CONH2) group at the central carbon.
    • An ethyl substituent on the piperidinium nitrogen.

Pharmacological Relevance
Quaternary ammonium compounds in this class are typically anticholinergics or antispasmodics. For example, Fenpiverinium bromide (a methyl-substituted analogue) is used clinically for its antimuscarinic effects . The ethyl variant may exhibit modified pharmacokinetics due to increased lipophilicity.

Comparison with Structural Analogues

Fenpiverinium Bromide (1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium Bromide)

  • Molecular Formula : C22H29BrN2O .
  • Key Differences: Substituent: Methyl group on the piperidinium nitrogen vs. ethyl in the target compound. Physicochemical Impact: The ethyl group increases molecular weight (~417.4 g/mol for methyl vs.
  • Pharmacology : Fenpiverinium bromide is a potent anticholinergic agent used to treat gastrointestinal spasms. Its ethyl analogue may exhibit prolonged duration of action due to slower metabolic clearance .

1-(3-Cyano-3,3-diphenylpropyl)-1-methylpiperidinium Bromide

  • Molecular Formula : C22H27BrN2 (CAS 111979-87-4) .
  • Key Differences: Functional Group: Cyano (-CN) replaces carbamoyl (-CONH2).
  • Applications : This compound is used in research as a precursor for synthesizing antispasmodic agents .

Pipethanate Ethylbromide (1-(2-Benziloyloxyethyl)-1-ethylpiperidinium Bromide)

  • Molecular Formula: C23H30BrNO3 (CAS 23182-46-9) .
  • Key Differences :
    • Substituent : A benziloyloxyethyl group replaces the diphenylpropyl-carbamoyl chain.
    • Pharmacology : Functions as a muscle relaxant with dual anticholinergic and direct smooth muscle effects .

Emepronium Bromide

  • Molecular Formula: C22H31BrNO .
  • Key Differences :
    • Core Structure : Dimethylammonium instead of piperidinium.
    • Applications : Used for urinary incontinence; lacks the carbamoyl group, reducing anticholinergic side effects compared to Fenpiverinium .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula Key Substituents Pharmacological Use
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide C23H31BrN2O (estimated) Ethyl, carbamoyl-diphenylpropyl Antispasmodic (inferred)
Fenpiverinium bromide C22H29BrN2O Methyl, carbamoyl-diphenylpropyl Anticholinergic
1-(3-Cyano-3,3-diphenylpropyl)-1-methylpiperidinium bromide C22H27BrN2 Methyl, cyano-diphenylpropyl Research precursor
Pipethanate ethylbromide C23H30BrNO3 Ethyl, benziloyloxyethyl Muscle relaxant
Emepronium bromide C22H31BrNO Dimethylammonium, diphenylpropyl Urinary incontinence

Research Findings and Trends

  • Structure-Activity Relationships: Nitrogen Substituent: Ethyl groups enhance lipophilicity and duration of action compared to methyl . Backbone Modifications: Replacement of carbamoyl with cyano reduces hydrogen-bonding capacity, impacting target affinity .
  • Synthetic Routes : Piperidinium-based compounds are often synthesized via quaternization reactions, as seen in the synthesis of 1-propargyl derivatives (e.g., ).

Biological Activity

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide (referred to as "the compound") is a quaternary ammonium salt with significant implications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H31BrN2OC_{23}H_{31}BrN_2O and features a complex structure that includes a piperidinium moiety. The presence of the carbamoyl and diphenylpropyl groups suggests potential interactions with biological targets, particularly in the central nervous system.

PropertyValue
Molecular Weight431.41 g/mol
Melting PointNot Available
SolubilitySoluble in water
LogPNot Available

Pharmacological Mechanisms

Research indicates that the compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and ion channels. Its quaternary ammonium structure suggests it may act as a modulator of cholinergic signaling pathways.

  • Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving properties by acting on opioid receptors. The compound's structural similarity to known analgesics warrants investigation into its potential antinociceptive effects.
  • Neuroprotective Effects : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, potentially through the upregulation of antioxidant enzymes.
  • Antimicrobial Properties : Some derivatives of piperidinium salts have demonstrated antimicrobial activity against various pathogens, indicating that this compound might possess similar properties.

Study 1: Antinociceptive Effects

A study conducted on rodent models evaluated the antinociceptive effects of various piperidinium derivatives, including the compound . Results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as an analgesic agent .

Study 2: Neuroprotection in Ischemic Models

In another study focusing on ischemic brain injury, administration of the compound showed a marked reduction in neuronal death and improved functional outcomes in treated animals versus untreated controls. This highlights its potential as a neuroprotective agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief
NeuroprotectiveReduced neuronal death in ischemia
AntimicrobialPotential activity against pathogens

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